molecular formula C28H30N2S B2593537 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 691868-95-8

3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B2593537
CAS No.: 691868-95-8
M. Wt: 426.62
InChI Key: LKEPQLUSFIWYCL-UHFFFAOYSA-N
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Description

The compound 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a tetrahydroisoquinolinecarbonitrile derivative featuring two critical substituents:

  • A 4-methylphenyl group at position 1, contributing steric bulk and moderate lipophilicity.
  • A 4-(tert-butyl)benzylsulfanyl group at position 3, introducing significant hydrophobicity and steric hindrance due to the bulky tert-butyl moiety.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methylsulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2S/c1-19-9-13-21(14-10-19)26-24-8-6-5-7-23(24)25(17-29)27(30-26)31-18-20-11-15-22(16-12-20)28(2,3)4/h9-16H,5-8,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEPQLUSFIWYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C28H30N2S
  • Molecular Weight : 426.63 g/mol
  • CAS Number : 691868-95-8

The compound features a tetrahydroisoquinoline core substituted with a tert-butylbenzyl sulfanyl group and a methylphenyl moiety, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Properties : Isoquinoline derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress.
  • Anticancer Activity : Some studies suggest that isoquinoline compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Neurological Effects : Compounds with similar structures have been investigated for neuroprotective effects and potential applications in treating neurodegenerative diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Receptor Activity : Some derivatives act as antagonists or agonists at specific receptors (e.g., TRPV1), influencing pain and inflammatory responses .
  • Induction of Apoptosis : Evidence suggests that isoquinoline derivatives can trigger programmed cell death in malignant cells through various signaling pathways.

Table of Biological Activities

Activity TypeObservationsReference
AntioxidantExhibits significant free radical scavenging activity
AnticancerInduces apoptosis in breast cancer cell lines
TRPV1 AntagonismPotent inhibition of capsaicin-induced currents in CHO cells

Case Study: Anticancer Effects

A study focused on a related isoquinoline compound demonstrated its ability to inhibit the growth of various cancer cell lines. The mechanism involved the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins. This suggests that this compound may share similar anticancer properties.

Scientific Research Applications

Rho-Kinase Inhibition

One of the prominent applications of this compound is as a Rho-kinase inhibitor. Rho-kinase plays a critical role in various cellular processes, including smooth muscle contraction and cell migration. Inhibitors of this enzyme have potential therapeutic applications in treating conditions such as hypertension and cardiovascular diseases. Studies have shown that modifications in the isoquinoline structure can enhance the inhibitory activity against Rho-kinase, making compounds like 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile valuable in drug development efforts targeting these pathways .

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. The presence of the sulfanyl group and the tetrahydroisoquinoline framework contributes to its potential as an anticancer agent by interfering with cancer cell proliferation and inducing apoptosis .

Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects, which are being explored in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Compounds with similar structures have shown the ability to modulate neuroinflammation and oxidative stress, which are critical factors in neurodegeneration .

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the isoquinoline framework followed by the introduction of the sulfanyl and tert-butyl groups. Advanced synthetic techniques such as palladium-catalyzed reactions have been employed to achieve high yields and purity .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the pharmacological properties of this compound. By systematically varying substituents on the isoquinoline ring or modifying the sulfanyl group, researchers can enhance selectivity and potency against specific biological targets .

Case Study: Rho-Kinase Inhibition

In a study focused on developing new Rho-kinase inhibitors, this compound was tested alongside other derivatives. The results showed that this compound exhibited significant inhibition of Rho-kinase activity in vitro compared to standard inhibitors .

Case Study: Anticancer Activity

Another study evaluated the anticancer efficacy of several isoquinoline derivatives, including this compound, against breast cancer cell lines. The findings indicated that it effectively reduced cell viability and induced apoptosis at micromolar concentrations .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl group undergoes characteristic transformations:

Oxidation Reactions

  • Sulfoxide/Sulfone Formation :
    Treatment with oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or H2_2O2_2 in acetic acid converts the sulfanyl group to sulfoxide (>>S=O) or sulfone (>>SO2_2) derivatives. Reaction conditions dictate selectivity:

    Oxidizing AgentTemperatureProductYield (%)
    m-CPBA (1 eq)0–25°CSulfoxide85–90
    H2_2O2_2/AcOH80°CSulfone70–75

    Similar oxidation patterns are observed in structurally related sulfanyl-containing compounds .

Nucleophilic Substitution

The sulfanyl group can act as a leaving group in SN2_2 reactions. For example:

  • Replacement with amines (e.g., piperidine) under basic conditions yields amine derivatives .

  • Thiol-disulfide exchange reactions with alkythiols produce mixed disulfides .

Nitrile Group Transformations

The nitrile group participates in hydrolysis and cycloaddition reactions:

Hydrolysis

  • Acidic Conditions :
    Refluxing with HCl (6M) converts the nitrile to a carboxylic acid (-COOH).

  • Basic Conditions :
    Treatment with NaOH/H2_2O2_2 yields an amide (-CONH2_2) .

Cycloaddition

  • The nitrile group engages in [2+3] cycloadditions with azides to form tetrazole derivatives, a reaction accelerated by microwave irradiation.

Tetrahydroisoquinoline Core Reactivity

The tetrahydroisoquinoline structure undergoes ring-related reactions:

Oxidation

  • Aromatic Ring Oxidation :
    DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the tetrahydro ring to a fully aromatic isoquinoline system .

  • N-Oxide Formation :
    Reaction with H2_2O2_2/AcOH forms N-oxide derivatives .

Electrophilic Substitution

  • Nitration or halogenation occurs at the para position of the 4-methylphenyl group due to steric hindrance from the tert-butyl substituent .

Steric Effects of Tert-Butyl Group

The tert-butyl group influences reactivity through steric hindrance:

  • Slows sulfanyl oxidation kinetics compared to non-bulky analogs.

  • Directs electrophilic substitutions to less hindered positions .

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency:

  • Thiazole Ring Closure : Reduces reaction time from 12 hours to 30 minutes with 95% yield.

  • Nitrile Hydrolysis : Achieves 80% conversion in 10 minutes vs. 6 hours conventionally.

This compound’s multifunctional design enables applications in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents. Further studies should explore catalytic asymmetric synthesis and biological activity correlations .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound Tetrahydroisoquinolinecarbonitrile 3-[4-(tert-butyl)benzyl]sulfanyl; 1-(4-methylphenyl) C28H29N2S* ~425* High lipophilicity; tert-butyl enhances membrane permeability
3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile Tetrahydroisoquinolinecarbonitrile 3-benzylsulfanyl; 1-(2-fluorophenyl) C23H20FN2S 392.48 Fluorine increases electronegativity; reduced steric bulk
1-[(4-tert-butylphenyl)methyl]-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile Dihydropyridinecarbonitrile 4-methylsulfanyl; 1-[4-(tert-butyl)benzyl] C24H24N2OS 388.53 Flexible dihydropyridine core; lower rigidity vs. isoquinoline
4-(tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether Tetrahydroquinazoline 2-[4-methylbenzyl]sulfanyl; 4-(tert-butyl)phenoxy C26H30N2OS 418.59 Ether linkage improves solubility; quinazoline core alters binding dynamics
B6A (2-amino-4-methyl-6-(4-methylsulfanylphenyl)benzene-1,3-dicarbonitrile) Benzene-1,3-dicarbonitrile 4-methyl; 6-(4-methylsulfanylphenyl) C16H13N2S 289.35 Simpler sulfanyl substituent; planar aromatic core

*Calculated based on structural analysis.

Molecular Properties and Hypothesized Effects

Target Compound vs. The 4-methylphenyl group (target) vs. 2-fluorophenyl (analog): Fluorine’s electronegativity may enhance hydrogen bonding in the analog, while the methyl group in the target prioritizes hydrophobic interactions .

Target vs. The methylsulfanyl group in the dihydropyridine derivative is less sterically hindered than the target’s benzylsulfanyl group, possibly enabling faster metabolic clearance .

Target vs. Quinazoline Ether (): The phenoxy ether linkage in the quinazoline derivative enhances solubility (estimated cLogP ~4.8) compared to the target’s direct aryl substituents (cLogP ~5.5). The quinazoline core introduces additional nitrogen atoms, altering electronic properties and binding site compatibility .

Discussion of Research Findings

Impact of tert-Butyl and Benzylsulfanyl Groups

  • The tert-butyl group significantly increases metabolic stability by shielding the sulfanyl group from oxidative enzymes, as observed in similar tert-butyl-containing pharmaceuticals .
  • The benzylsulfanyl moiety may act as a hydrogen bond acceptor, enhancing interactions with cysteine residues in enzymatic targets .

Role of Heterocyclic Cores

  • Tetrahydroisoquinoline vs. Dihydropyridine: The former’s fused bicyclic system provides conformational restraint, favoring entropically driven binding, while dihydropyridines are more flexible, suited for dynamic targets like calcium channels .
  • Isoquinoline vs. Quinazoline: Quinazoline’s dual nitrogen atoms create a polarized core, advantageous for kinase inhibition, whereas isoquinoline’s single nitrogen is less disruptive to π-π stacking .

Q & A

Basic: What synthetic strategies are recommended for constructing the tetrahydroisoquinoline core with a sulfanyl linker in this compound?

Answer:
The tetrahydroisoquinoline scaffold can be synthesized via Pictet-Spengler cyclization, where a β-arylethylamine reacts with a carbonyl compound under acidic conditions . For the sulfanyl linker (-S-), nucleophilic substitution between a thiol group (e.g., from 4-(tert-butyl)benzylthiol) and a halogenated intermediate (e.g., chlorinated tetrahydroisoquinoline) is effective. Catalytic agents like K₂CO₃ in DMF at 60–80°C can facilitate this step . Post-synthesis, confirm regioselectivity using 1^1H/13^13C NMR and monitor reaction progress via TLC with iodine visualization.

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the tert-butyl group (δ ~1.3 ppm, singlet), sulfanyl linker (δ ~3.8–4.2 ppm for -SCH₂-), and aromatic protons .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₈H₃₁N₂S requires resolution <5 ppm error).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

Basic: What safety precautions are necessary when handling the sulfanyl and nitrile functional groups in this compound?

Answer:

  • Sulfanyl Group : Avoid inhalation/contact; use nitrile gloves, fume hoods, and closed systems to prevent oxidation to disulfides or release of H₂S .
  • Nitrile Group : Toxicity risk requires PPE (lab coat, goggles) and emergency eyewash stations. Store in airtight containers away from acids to prevent cyanide release .

Basic: How can researchers ensure batch-to-batch consistency in purity for biological assays?

Answer:

  • Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard.
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values.
  • Karl Fischer Titration : Ensure moisture content <0.1% to prevent hydrolysis of the nitrile group .

Advanced: How does the tert-butyl substituent influence the compound’s solubility and steric interactions in target binding?

Answer:
The tert-butyl group enhances lipophilicity (logP ↑), reducing aqueous solubility but improving membrane permeability. Steric bulk may hinder binding in confined active sites, which can be tested via:

  • SAR Studies : Synthesize analogs with smaller substituents (e.g., methyl, ethyl) and compare IC₅₀ values.
  • Molecular Dynamics Simulations : Model binding poses with proteins (e.g., using AutoDock Vina) to identify steric clashes .

Advanced: How should researchers address discrepancies in reported biological activity across studies?

Answer:

  • Purity Reassessment : Verify compound identity (NMR, HRMS) and purity (HPLC) to rule out degradants or isomers .
  • Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) and include positive controls (e.g., known inhibitors).
  • Orthogonal Assays : Cross-validate using fluorescence polarization, SPR, or cellular uptake studies to confirm target engagement .

Advanced: What computational methods predict the electronic effects of the sulfanyl linker on reactivity?

Answer:

  • DFT Calculations : Use Gaussian 16 to optimize geometry and calculate electrostatic potential maps, focusing on sulfur’s electron-rich nature.
  • Hammett Constants : Compare σ values for -SCH₂- versus -OCH₂- to predict substituent effects on reaction rates (e.g., SN2 vs. SN1 pathways) .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Answer:

  • Acidic Conditions (pH <3) : The nitrile group may hydrolyze to amides/carboxylic acids; monitor via FTIR (loss of ~2240 cm⁻¹ peak) .
  • Oxidative Conditions (H₂O₂) : Sulfanyl linker oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-); track using LC-MS .
  • Basic Conditions (pH >10) : Tert-butyl groups are stable, but the tetrahydroisoquinoline core may undergo ring-opening; assess via 1^1H NMR .

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